Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Description

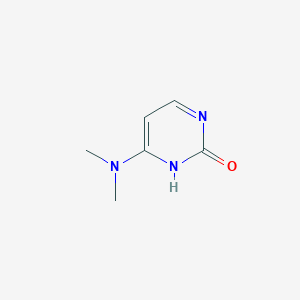

N,N-Dimethylcytosine is a dimethylated derivative of cytosine, a pyrimidine nucleobase. Methylation at the nitrogen positions of cytosine is a common modification in nucleic acid chemistry, influencing base-pairing, stability, and epigenetic regulation .

Properties

CAS No. |

6220-48-0 |

|---|---|

Molecular Formula |

C19H15NO5 |

Molecular Weight |

337.3 g/mol |

IUPAC Name |

phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C19H15NO5/c21-16(13-5-2-1-3-6-13)12-25-19(24)14-7-4-8-15(11-14)20-17(22)9-10-18(20)23/h1-8,11H,9-10,12H2 |

InChI Key |

XNTQFXOZHPMYKM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves the esterification of phenacyl alcohol with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or phenacyl positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of phenacyl alcohol derivatives.

Substitution: Formation of substituted phenacyl or benzoate derivatives.

Scientific Research Applications

Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects is largely dependent on its chemical reactivity. The ester group can undergo hydrolysis to release the active phenacyl and benzoic acid derivatives, which can interact with various molecular targets. These interactions may involve inhibition of enzymes, modulation of receptor activity, or alteration of cellular pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N,N-Dimethylcytosine and related compounds, based on available evidence:

Key Findings:

Structural Differences: N,N-Dimethylcytosine involves methylation at two nitrogen positions, whereas N-Methylcytosine and 1,N-Dimethylcytosine are mono- or asymmetrically dimethylated. This impacts their hydrogen-bonding capacity and interaction with DNA polymerases . Deuterated analogs (e.g., 5-Methyl-d3-cytosine-6-d1) are synthesized for traceability in metabolic studies, highlighting the demand for modified cytosines in research .

Thermodynamic Properties: 1,N-Dimethylcytosine exhibits a sublimation enthalpy of 122.2 ± 0.3 kJ/mol, lower than non-methylated cytosine derivatives, suggesting reduced crystalline stability due to methyl group steric effects .

Commercial Availability :

- N-Methylcytosine is available at a high cost (¥75,000/10mg), reflecting its niche use in natural product research. In contrast, deuterated analogs are custom-synthesized, indicating specialized applications .

Research and Regulatory Considerations

- Synthesis Challenges: Custom synthesis (e.g., by Venkata SAI Life Sciences) is often required for deuterated or multiply methylated cytosines, as noted for 5-Methyl-d3-cytosine-6-d1 .

- Regulatory Gaps: While dimethylated amines like NDMA (N-Nitrosodimethylamine) are heavily regulated due to carcinogenicity, dimethylated cytosines lack explicit regulatory frameworks in the provided evidence, suggesting a need for further toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.